molecular formula C17H26F2N4OS B15121564 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Cat. No.: B15121564
M. Wt: 372.5 g/mol
InChI Key: POQUVDACWVODOH-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a synthetic organic compound that features a thiadiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Introduction of the Piperidine Moiety: This step may involve the reaction of the thiadiazole intermediate with a piperidine derivative, often under conditions that promote nucleophilic substitution.

    Final Coupling: The final step involves coupling the thiadiazole-piperidine intermediate with a difluoropiperidine derivative, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Piperidine Derivatives: Compounds featuring the piperidine moiety.

    Difluoropiperidine Compounds: Compounds with difluorinated piperidine structures.

Uniqueness

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is unique due to the combination of its thiadiazole and difluoropiperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H26F2N4OS

Molecular Weight

372.5 g/mol

IUPAC Name

[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C17H26F2N4OS/c1-16(2,3)14-20-21-15(25-14)23-8-4-12(5-9-23)13(24)22-10-6-17(18,19)7-11-22/h12H,4-11H2,1-3H3

InChI Key

POQUVDACWVODOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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